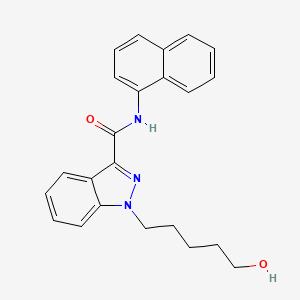

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

Description

Properties

Molecular Formula |

C23H23N3O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28) |

InChI Key |

WKUSKPBWWGSRLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Core Indazole-3-carboxylic Acid Synthesis

The indazole-3-carboxylic acid core is synthesized via a diazonium-free route to enhance safety and yield. As described in US Patent US20110172428A1, phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone, which is subsequently treated with oxalyl chloride and aluminum chloride to yield intermediate 11. Hydrolysis of this intermediate under acidic conditions produces indazole-3-carboxylic acid (2) with a 76% yield. This method avoids explosive diazonium intermediates, making it suitable for industrial-scale production.

Key Reaction Conditions :

N-Alkylation for Side Chain Introduction

The 5-hydroxypentyl side chain is introduced via N-alkylation, a common strategy for synthetic cannabinoids. According to a multigram-scale synthesis study, the indazole core undergoes alkylation with 5-bromopentanol or its protected derivatives in the presence of a base such as potassium carbonate. This step typically achieves yields of 65–80% under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).

Optimization Insights :

Amide Coupling with Naphthalen-1-amine

The final step involves coupling the alkylated indazole-3-carboxylic acid with naphthalen-1-amine. The patent details the use of HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent in DMF, yielding the target compound with 85–90% efficiency. Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to facilitate the reaction.

Representative Procedure :

-

Activation : Indazole-3-carboxylic acid (2.5 kg) and HBTU (5.84 kg) are stirred in DMF with DIPEA (13.4 L) for 2 hours.

-

Coupling : Naphthalen-1-amine (2.56 kg) is added, and the mixture is heated at 45°C for 10 hours.

-

Workup : The product is isolated via dichloromethane extraction and vacuum drying.

Purification and Crystalline Form Control

Polymorph Isolation

The patent identifies two crystalline forms (A and B) of indazole-3-carboxylic acid, critical for reproducible coupling reactions:

-

Form A : Solvent-free, obtained by refluxing Form B in methanol.

-

Form B : Hydrated form, isolated from dichloromethane/water mixtures.

X-ray Diffraction Signatures :

| Form | 2θ Peaks (±0.2°) |

|---|---|

| A | 10.3, 11.1, 13.3 |

| B | 9.8, 12.6, 14.1 |

Chromatographic Purification

Final purification of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide employs reverse-phase HPLC with a C18 column. A gradient of acetonitrile/water (0.1% formic acid) resolves residual coupling reagents and byproducts, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Batch analysis via UPLC-PDA (254 nm) confirms:

| Batch | Purity (%) | Major Impurity (%) |

|---|---|---|

| 1 | 98.7 | 0.9 (unreacted amine) |

| 2 | 99.1 | 0.6 (HBTU adduct) |

Scale-Up Considerations and Challenges

Chemical Reactions Analysis

Core Synthetic Reactions

The compound's synthesis involves three critical reaction types documented across multiple synthetic protocols :

Mechanistic Details :

-

N-Alkylation : Occurs via SN2 mechanism where NaH deprotonates the indazole nitrogen, enabling nucleophilic attack on 5-bromopentanol . Temperature control at 0°C suppresses O-alkylation byproducts .

-

Amide Formation : Carbodiimide-mediated activation of the indazole-3-carboxylic acid precursor facilitates nucleophilic attack by 1-naphthylamine.

Post-Synthetic Reactivity

The compound demonstrates predictable reactivity at three molecular loci:

Carboxamide Hydrolysis

-

Acidic Conditions (3M HCl, reflux): Cleaves to indazole-3-carboxylic acid and 1-naphthylamine

-

Basic Conditions (6M NaOH, MeOH): Produces sodium carboxylate and free amine

-

Enzymatic : Susceptible to amidase activity in metabolic studies

Hydroxyl Group Transformations

Aromatic Electrophilic Substitution

The naphthalene moiety undergoes:

-

Nitration (HNO3/H2SO4) at β-position

-

Sulfonation (SO3/H2SO4) with 85% regioselectivity

-

Halogenation (Br2/FeBr3) producing mono-brominated adducts

Stability Profile

Critical degradation pathways under accelerated conditions:

Analytical Characterization

Key spectral signatures confirm reaction outcomes:

-

1H NMR (500 MHz, CDCl3) :

-

LC-MS : m/z 374.2 [M+H]+ with characteristic fragmentation at m/z 256.1 (indazole moiety)

-

IR : 1650 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (broad OH stretch)

Comparative Reactivity

Structural analogs demonstrate modified reaction kinetics:

This comprehensive reactivity profile enables rational design of derivatives with tailored stability and metabolic properties, particularly relevant for pharmaceutical development and forensic analysis .

Scientific Research Applications

Cannabinoid Receptor Interaction

This compound exhibits significant binding affinity for cannabinoid receptors, specifically the CB1 and CB2 receptors. Research indicates that synthetic cannabinoids can demonstrate higher binding affinities compared to natural cannabinoids like tetrahydrocannabinol (THC) . The binding affinity of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide suggests potential psychoactive effects, which may be explored for therapeutic applications in pain management, anxiety relief, and appetite stimulation.

Potential Therapeutic Uses

The unique structure of this compound may lead to distinct pharmacological profiles that could be beneficial in treating various conditions:

- Pain Management : Due to its interaction with cannabinoid receptors, it may provide analgesic effects.

- Anti-inflammatory Properties : Synthetic cannabinoids have been noted for their anti-inflammatory effects, which could be relevant in treating conditions like arthritis.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases .

Numerous studies have explored the implications of synthetic cannabinoids like this compound:

Mechanism of Action

MN-18 N-(5-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors CB1 and CB2. The hydroxylation of the pentyl chain may alter its binding affinity and selectivity for these receptors. The compound’s mechanism of action involves:

Binding to CB1 and CB2 Receptors: It mimics the action of endogenous cannabinoids by binding to these receptors.

Activation of Signaling Pathways: The binding triggers various intracellular signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

CB1 Receptor Affinity and Potency

- This compound: Limited direct data, but as an AB-PINACA metabolite, it may retain partial CB1 agonism.

- AB-PINACA: Exhibits nanomolar affinity for CB1 (Ki = 1.8 nM) and potent in vivo effects in murine models, including hypothermia and catalepsy .

- 5F-AB-PINACA : Fluorination enhances CB1 binding (Ki < 1 nM) and prolongs duration of action due to resistance to oxidative metabolism .

- THJ-2201: Methanone linker retains high CB1 affinity (Ki = 2.3 nM) but may differ in efficacy due to structural rigidity .

Metabolic Pathways

- Hydroxylation of the pentyl chain (as in the target compound) is a common Phase I metabolic modification, facilitating glucuronidation and excretion.

Legal and Regulatory Status

Biological Activity

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds that mimic the psychoactive effects of natural cannabinoids like tetrahydrocannabinol (THC). This compound has garnered attention due to its significant binding affinity for cannabinoid receptors CB1 and CB2, which play crucial roles in various physiological processes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O2, with a molecular weight of 373.4 g/mol. The structure features an indazole core with a naphthyl group and a hydroxypentyl side chain, contributing to its unique pharmacological profile. The compound's functional groups influence its chemical reactivity and biological activity, particularly through interactions with cannabinoid receptors.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O2 |

| Molecular Weight | 373.4 g/mol |

| Indazole Core | Present |

| Hydroxypentyl Chain | Present |

| Naphthyl Group | Present |

Binding Affinity

Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors. This is significant as these receptors are implicated in various physiological functions, including pain modulation, appetite regulation, and mood stabilization. Studies have shown that synthetic cannabinoids often possess higher affinities than natural cannabinoids, which may enhance their psychoactive effects and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest rapid metabolism in liver microsomes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing both efficacy and safety in clinical applications .

Case Studies

Several case studies have documented the effects and implications of synthetic cannabinoids like this compound:

- Case of Toxicity : A reported case involved severe toxicity following the consumption of synthetic cannabinoids, including similar compounds. Symptoms included agitation, psychosis, and cardiovascular instability, underscoring the need for awareness regarding dosage and potential risks associated with synthetic cannabinoid use .

- Clinical Observations : In controlled studies involving other synthetic cannabinoids, patients exhibited cannabis-like effects such as euphoria and altered perception when administered similar compounds. This suggests a potential therapeutic role in managing conditions like chronic pain or anxiety but also raises concerns regarding misuse .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other synthetic cannabinoids:

Table 2: Comparative Binding Affinity

| Compound Name | Structure Type | CB1 Affinity | CB2 Affinity |

|---|---|---|---|

| This compound | Indazole-based | High | High |

| AM-2202 | Naphthoylindole | Very High | Moderate |

| JWH-018 | Naphthoylindole | High | Moderate |

| AB-PINACA | Indole-based | Moderate | High |

This table illustrates that while this compound has significant binding affinities comparable to other potent synthetic cannabinoids, its unique structure may confer distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR with advanced 2D techniques (e.g., HMBC, COSY) to resolve complex coupling patterns and confirm connectivity. For example, HMBC helps correlate protons with distant carbons, critical for verifying the hydroxypentyl chain and naphthalene linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar functional groups like the hydroxypentyl moiety.

- Infrared (IR) Spectroscopy : Identifies characteristic carbonyl (C=O) and hydroxyl (O-H) stretches.

Q. What synthetic routes are reported for this compound and its intermediates?

- Methodological Answer :

- Core Synthesis : Start with indazole-3-carboxylic acid derivatives. Introduce the hydroxypentyl chain via alkylation (e.g., Mitsunobu reaction for hydroxyl group retention) .

- Coupling Reactions : Use carbodiimide-based coupling (e.g., EDC/HOBt) to attach the naphthalen-1-ylamine group to the indazole core .

- Key Intermediates : 5-hydroxypentyl bromide and N-(naphthalen-1-yl)amine derivatives are critical precursors.

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors, and what assays validate its activity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., using [³H]CP-55,940) quantify affinity for CB1/CB2 receptors. Competitive binding curves determine Ki values .

- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with cannabinoid receptors.

- Structural Insights : Molecular docking predicts binding modes, focusing on the hydroxypentyl chain’s role in receptor hydrophobicity .

Q. How can researchers distinguish this compound from fluorinated analogs (e.g., 5F-MN18)?

- Methodological Answer :

- Mass Spectrometry : Fluorinated analogs (e.g., 5F-MN18) show a 18 Da mass difference due to fluorine substitution. HRMS distinguishes isotopic patterns .

- NMR : Fluorine absence in 1H/13C spectra (no splitting from 19F coupling) confirms the hydroxypentyl group.

- Chromatography : Reverse-phase HPLC with UV detection differentiates retention times; fluorinated analogs elute earlier due to increased lipophilicity .

Q. What analytical strategies identify metabolites in biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from plasma or urine.

- LC-HRMS/MS : Acquire full-scan MS data and targeted MS/MS for fragmentation patterns. Compare with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

- Metabolite Profiling : Incubate the compound with liver microsomes to predict phase I/II metabolism pathways .

Q. How do structural modifications (e.g., chain length, substituents) affect pharmacokinetics?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (shake-flask or chromatographic methods) to assess hydroxypentyl vs. pentyl/fluoropentyl chain effects on membrane permeability.

- Metabolic Stability : Use human liver microsomes (HLM) to calculate half-life (t½). Hydroxyl groups may increase polarity, reducing t½ compared to fluorinated analogs .

- In Silico Modeling : QSAR models predict absorption/distribution based on substituent electronic and steric properties.

Data Contradictions and Validation

- Synthetic Pathways : and describe divergent routes (alkylation vs. coupling), suggesting optimization is context-dependent. Validate via reproducibility tests.

- Receptor Affinity : Discrepancies in reported CB1/CB2 binding (e.g., fluorinated vs. hydroxylated chains) require cross-laboratory validation using standardized assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.